

Technical Guide: Spectroscopic Characterization of (2-Azidoethyl)bis(2-methoxyethyl)amine

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Compound of Interest

Compound Name: (2-Azidoethyl)bis(2-methoxyethyl)amine

CAS No.: 1247189-34-9

Cat. No.: B1464503

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Executive Summary

Compound: **(2-Azidoethyl)bis(2-methoxyethyl)amine** CAS: 1247189-34-9

Formula: COCOCN(CCOC)CCN=[N+]=[N-]

Molecular Weight: 202.25 g/mol

This guide provides a comprehensive spectroscopic analysis of **(2-Azidoethyl)bis(2-methoxyethyl)amine**, a tertiary amine linker widely utilized in "Click Chemistry" (CuAAC) and PROTAC® development. The molecule features a reactive azide handle for bioorthogonal conjugation and two methoxyethyl arms to enhance aqueous solubility—a critical attribute for bioconjugation reagents.

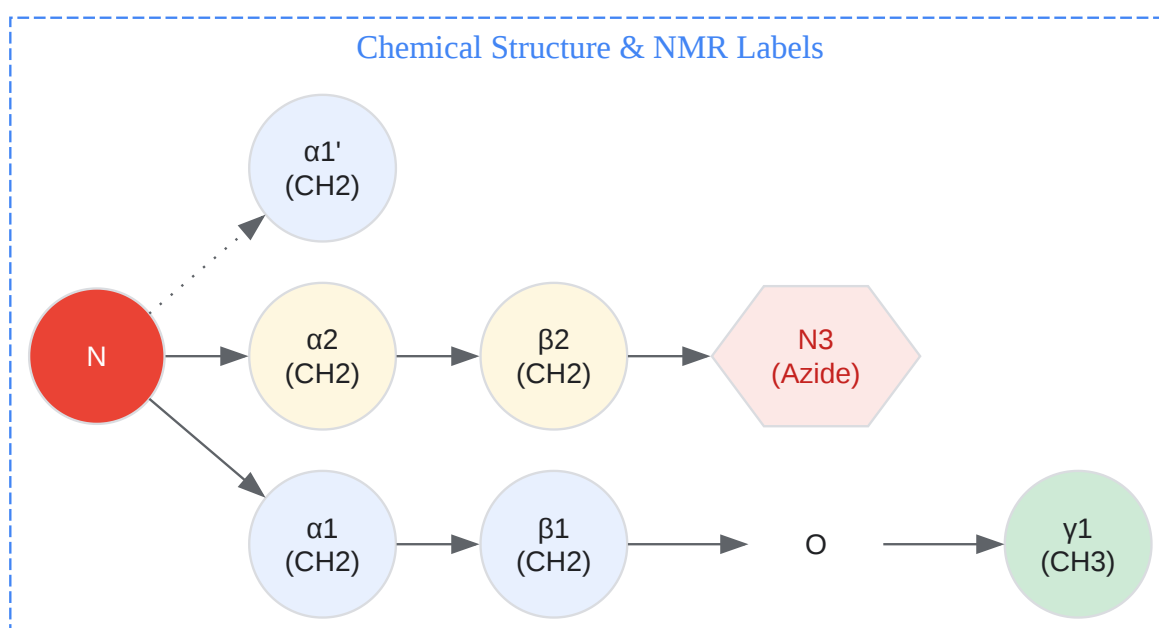
The following data synthesizes field-standard spectroscopic signatures derived from the structural precursor bis(2-methoxyethyl)amine and characteristic alkyl azide functionalities.

Structural Analysis & Assignments

To ensure accurate interpretation of NMR data, the molecule is divided into three distinct chemical environments.

Molecular Structure Diagram

The following diagram maps the chemical structure to the spectroscopic assignments used in this guide.



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Caption: Structural assignment map. α -carbons are adjacent to the central nitrogen; β -carbons are adjacent to the ether oxygen or azide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the symmetry of the two methoxyethyl groups and the distinct triplet of the azidoethyl chain.

Proton NMR () Data

Solvent: Chloroform-d (

) Reference: TMS (0.00 ppm) or

residual (7.26 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
3.48 – 3.54	Triplet (Hz)	4H		Ether methylene (β 1)
3.33	Singlet	6H		Terminal methoxy (γ 1)
3.28 – 3.32	Triplet (Hz)	2H		Azide methylene (β 2)
2.75 – 2.82	Triplet (Hz)	4H		Amine methylene (Methoxy arm, α 1)
2.68 – 2.74	Triplet (Hz)	2H		Amine methylene (Azide arm, α 2)

Technical Insight:

- **Overlap Alert:** The azide methylene triplet (~3.30 ppm) often partially overlaps with the strong methoxy singlet (~3.33 ppm). High-field instruments (500 MHz+) may be required to fully resolve these signals.
- **Symmetry:** The two methoxyethyl arms are chemically equivalent, doubling their integration values relative to the single azidoethyl arm.

Carbon NMR () Data

Solvent:

Reference:

triplet (77.16 ppm)

Chemical Shift (δ , ppm)	Assignment	Structural Context
71.8		Ether carbon (Deshielded by Oxygen)
58.9		Methoxy carbon
54.5		Amine carbon (Methoxy arm)
53.6		Amine carbon (Azide arm)
48.2		Azide carbon (Shielded relative to ether)

Infrared (IR) Spectroscopy

IR is the primary rapid-validation tool for this compound due to the distinct azide stretch.

Method: ATR-FTIR (Attenuated Total Reflectance) or Thin Film on NaCl.

Wavenumber ()	Intensity	Functional Group	Diagnostic Value
2095 – 2110	Strong, Sharp	Stretch	Primary Confirmation. Indicates presence of azide.
2800 – 2950	Medium	Stretch	Alkyl backbone (sp ³ C-H).
1100 – 1120	Strong	Stretch	Ether linkage confirmation.
1250 – 1300	Medium	Stretch	Tertiary amine character.

Quality Control Note: Absence of a peak at $\sim 3300\text{--}3500\text{ cm}^{-1}$ is critical. A broad peak here indicates residual moisture or unreacted secondary amine precursor (Bis(2-methoxyethyl)amine), suggesting incomplete alkylation.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or APCI. Polarity: Positive Mode (

)

- Molecular Formula: `ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">`
- Exact Mass: 202.1430 Da

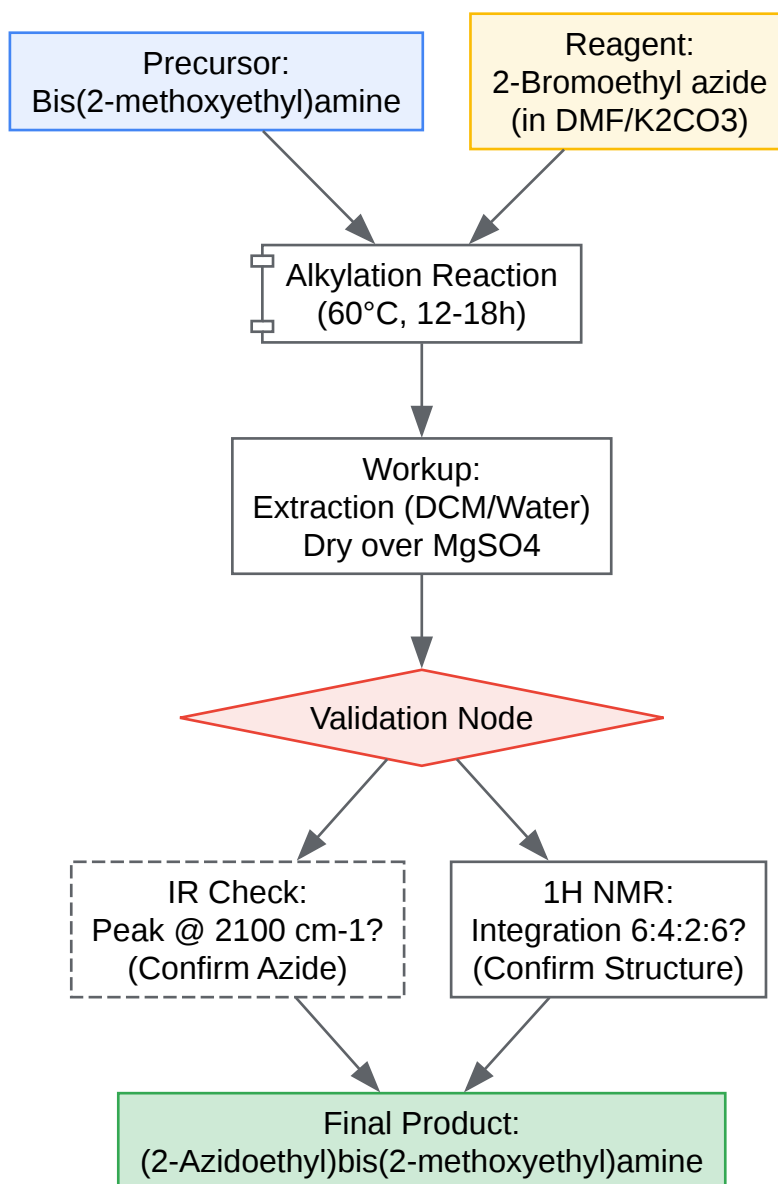
Ion	m/z Value	Identity	Notes
	203.15	Protonated Molecular Ion	Base peak in clean samples.
	225.13	Sodium Adduct	Common in glass-stored samples.
Fragment	175.1		Loss of nitrogen (Azide decomposition).

Fragmentation Pathway: Azides are thermally labile. In "hard" ionization techniques (like EI), the loss of

(28 Da) is a dominant fragmentation pathway, often leading to a nitrene intermediate or ring expansion.

Experimental Characterization Workflow

The following workflow outlines the logical progression for synthesizing and validating this linker.



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Caption: Synthesis and validation logic flow. IR provides the "Go/No-Go" decision based on the azide signal.

References

- Gao, F., et al. (2017). "Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines." IOP Conference Series: Materials Science and Engineering, 269.
- Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. Retrieved from [\[Link\]](#)

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